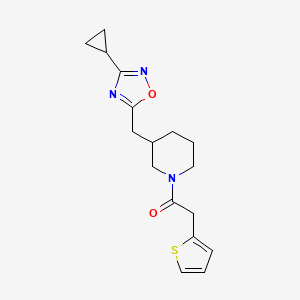![molecular formula C27H31N3O4S B2501873 3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-34-5](/img/no-structure.png)
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.62. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and neurological disorders due to its potential to modulate specific biochemical pathways .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a valuable intermediate. Its complex structure, featuring multiple functional groups, makes it a versatile building block for synthesizing more complex molecules. This application is crucial for developing new materials and pharmaceuticals, as it allows chemists to create novel compounds with desired properties .
Photocatalysis
The compound’s structure lends itself to applications in photocatalysis. Researchers are investigating its ability to act as a photocatalyst in various chemical reactions, including the degradation of pollutants and the synthesis of fine chemicals. Its potential to harness light energy for driving chemical transformations makes it an attractive candidate for sustainable chemistry applications .
Material Science
In material science, this compound is being studied for its potential to form novel materials with unique properties. Its ability to form stable complexes and its structural versatility make it suitable for developing new polymers, coatings, and nanomaterials. These materials can have applications in electronics, coatings, and other advanced technologies .
Biological Imaging
The compound’s unique optical properties are being explored for applications in biological imaging. Researchers are investigating its potential as a fluorescent probe for imaging biological tissues and cells. This application is particularly important for medical diagnostics and research, as it can provide detailed insights into cellular processes and disease mechanisms .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide with 2-(3,4-dimethoxyphenyl)ethylamine followed by the addition of cyclohexene in the presence of a palladium catalyst.", "Starting Materials": [ "3-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "2-(3,4-dimethoxyphenyl)ethylamine", "cyclohexene", "palladium catalyst" ], "Reaction": [ "Step 1: 3-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as potassium carbonate to form the corresponding amide.", "Step 2: The resulting amide is then subjected to a palladium-catalyzed coupling reaction with cyclohexene to form the final product, 3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
422530-34-5 |
製品名 |
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C27H31N3O4S |
分子量 |
493.62 |
IUPAC名 |
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H31N3O4S/c1-33-23-11-8-19(16-24(23)34-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(35)30(26(21)32)15-13-18-6-4-3-5-7-18/h6,8-11,16-17H,3-5,7,12-15H2,1-2H3,(H,28,31)(H,29,35) |
InChIキー |
VBCSGCLYRWUBSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)
![7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501791.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)
![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)
![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)
![1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2501805.png)

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2501808.png)
